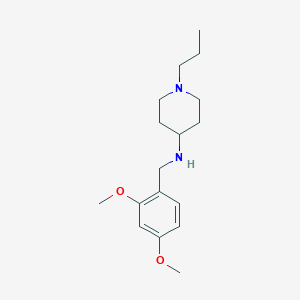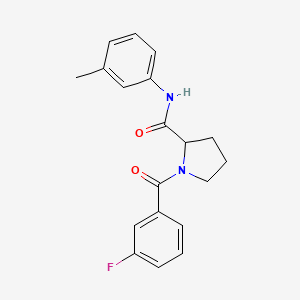![molecular formula C21H32N2O5 B4892884 3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential use in medicinal chemistry. This compound is also known as ABT-702 and has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
ABT-702 works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. This leads to an increase in adenosine levels in the brain, which activates the adenosine receptors. Activation of these receptors leads to the inhibition of various neurotransmitters such as glutamate, which is responsible for pain and inflammation.
Biochemical and Physiological Effects:
ABT-702 has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ABT-702 is its high selectivity for adenosine kinase, which reduces the risk of off-target effects. However, one of the limitations of ABT-702 is its poor solubility in water, which limits its use in certain experimental setups.
Orientations Futures
Future research on ABT-702 could focus on its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate the use of ABT-702 in combination with other drugs to enhance its therapeutic effects. Finally, efforts could be made to improve the solubility of ABT-702 to increase its applicability in various experimental setups.
Méthodes De Synthèse
The synthesis of ABT-702 involves the reaction of 3-isopropoxypropylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 1-acetyl-4-piperidinol. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
ABT-702 has been extensively studied for its potential use as a therapeutic agent in various diseases such as multiple sclerosis, neuropathic pain, and epilepsy. It has been shown to inhibit the enzyme adenosine kinase, leading to an increase in adenosine levels in the brain. Adenosine is a neurotransmitter that plays a crucial role in regulating various physiological functions such as sleep, pain, and inflammation.
Propriétés
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O5/c1-15(2)27-13-5-10-22-21(25)17-6-7-19(26-4)20(14-17)28-18-8-11-23(12-9-18)16(3)24/h6-7,14-15,18H,5,8-13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGTUGHWXFGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-acetylpiperidin-4-yl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892814.png)

![1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)

![3-(1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-2-buten-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)
![4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4892841.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B4892848.png)




![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)

